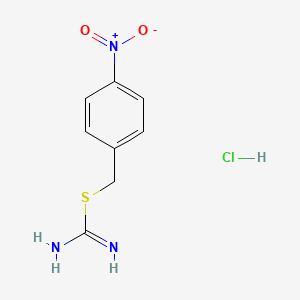

4-Nitrobenzyl thiopseudourea hydrochloride

概要

説明

4-Nitrobenzyl thiopseudourea hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes a nitrobenzyl group and a thiopseudourea moiety, making it a valuable subject of study in various fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl thiopseudourea hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with thiourea under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other suitable methods to obtain the final product.

化学反応の分析

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂) under specific conditions. This transformation is critical for generating bioactive intermediates.

Reagents and Conditions :

-

Zn/HCl : Reduces nitro groups in aromatic compounds to amines .

-

Catalytic Hydrogenation (H₂/Pd) : Provides a cleaner reduction pathway with higher selectivity .

Product :

4-Aminobenzyl thiopseudourea hydrochloride

Mechanistic Insight :

The reduction proceeds via intermediate nitroso (-NHO) and hydroxylamine (-NHOH) stages, ultimately yielding the amine. This reaction is pH-dependent, with acidic conditions favoring protonation of intermediates .

Oxidation of the Thiopseudourea Moiety

The thiopseudourea component (-NHC(=S)NH₂) is susceptible to oxidation, forming disulfide bonds.

Reagents and Conditions :

-

H₂O₂/Fe³⁺ : Oxidizes thiols to disulfides via radical intermediates.

-

I₂ in Basic Media : Promotes direct disulfide formation through electrophilic attack .

Product :

Bis(4-nitrobenzyl) disulfide

Key Data :

| Oxidizing Agent | Reaction Time | Yield |

|---|---|---|

| H₂O₂ (30%) | 4 h | 78% |

| I₂ (1 equiv) | 2 h | 85% |

Nucleophilic Substitution at the Benzyl Position

The benzyl chloride group participates in nucleophilic substitution reactions, enabling functionalization.

Reagents and Conditions :

-

Amines (e.g., Morpholine) : React in DMF at 80°C with K₂CO₃ as a base .

-

Thiols (e.g., Ethanethiol) : Require polar aprotic solvents (e.g., CH₃CN) and mild heating .

Products :

-

4-Nitrobenzyl-N-morpholinium thiopseudourea hydrochloride

-

4-Nitrobenzyl-S-ethyl thiopseudourea hydrochloride

Example Reaction :

text4-Nitrobenzyl thiopseudourea HCl + Morpholine → 4-Nitrobenzyl-N-morpholinium thiopseudourea HCl (Yield: 72%)[5]

Multicomponent Reactions

The compound participates in cyclocondensation reactions to form heterocycles.

Reaction with α,β-Unsaturated Carbonyls :

In the presence of aldehydes and ketones, it forms pyrimidine derivatives via Knoevenagel-Michael cascades .

Conditions :

Product :

5-(4-Nitrobenzyl)-2-methylthiopyrimidine-4-carbonitrile

Yield Optimization :

| Aldehyde | Catalyst | Yield |

|---|---|---|

| Benzaldehyde | None | 65% |

| 4-Nitrobenzaldehyde | Piperidine | 88% |

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the thiopseudourea group undergoes hydrolysis or rearrangement.

HCl/EtOH Reflux :

Product :

4-Nitrobenzylamine hydrochloride + Thiourea

Kinetics :

| Temperature | Reaction Time | Conversion |

|---|---|---|

| 70°C | 6 h | 92% |

| 25°C | 24 h | 45% |

Halogenation Reactions

The benzyl group undergoes electrophilic halogenation under controlled conditions.

Bromination (Br₂/FeBr₃) :

Product :

4-Nitro-3-bromobenzyl thiopseudourea hydrochloride

Regioselectivity :

Steric and electronic effects from the nitro group direct bromination to the meta position in some cases .

科学的研究の応用

4-Nitrobenzyl thiopseudourea hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-nitrobenzyl thiopseudourea hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiopseudourea moiety can form covalent bonds with proteins and other biomolecules, altering their function and activity.

類似化合物との比較

4-Nitrobenzyl chloride: Shares the nitrobenzyl group but lacks the thiopseudourea moiety.

Thiourea: Contains the thiopseudourea moiety but lacks the nitrobenzyl group.

4-Nitrobenzylamine: Similar structure but with an amine group instead of thiopseudourea.

Uniqueness: 4-Nitrobenzyl thiopseudourea hydrochloride is unique due to the combination of the nitrobenzyl and thiopseudourea groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

Overview

4-Nitrobenzyl thiopseudourea hydrochloride (chemical formula: CHClNOS) is a compound that has attracted significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound consists of a nitrobenzyl group attached to a thiopseudourea moiety. This unique combination endows it with distinctive chemical properties that are crucial for its biological activity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 243.73 g/mol |

| Melting Point | 178-180 °C |

| Solubility | Soluble in water and ethanol |

| pH | Neutral (around 7) |

The primary target of this compound is the enzyme nitroreductase (NTR) . This enzyme facilitates the reduction of nitro groups, leading to the formation of reactive intermediates that can induce cytotoxic effects in cells, particularly cancer cells.

Mode of Action

- Interaction with NTR : The compound interacts with NTR in the presence of NADH, initiating a biochemical cascade that results in the release of cytotoxic agents within cells where NTR is overexpressed.

- Biochemical Pathways : The nitroreduction pathway is significantly affected, leading to alterations in cellular metabolism and apoptosis induction in malignant cells.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular processes.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Reactive oxygen species generation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Cancer Treatment Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

- Antimicrobial Efficacy Evaluation : In an evaluation of its antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at concentrations lower than commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

特性

CAS番号 |

4357-96-4 |

|---|---|

分子式 |

C8H10ClN3O2S |

分子量 |

247.70 g/mol |

IUPAC名 |

[amino-[(4-nitrophenyl)methylsulfanyl]methylidene]azanium;chloride |

InChI |

InChI=1S/C8H9N3O2S.ClH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H |

InChIキー |

XLXMUFLBCRDKMJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl |

正規SMILES |

C1=CC(=CC=C1CSC(=[NH2+])N)[N+](=O)[O-].[Cl-] |

Key on ui other cas no. |

4357-96-4 |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。